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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-ol

Cat. No.: B019299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antiviral drugs derived from the (S)-
Tetrahydrofuran-3-ol scaffold, primarily focusing on the HIV protease inhibitors Amprenavir

and Darunavir. Their performance is objectively compared with Lopinavir, a widely used

protease inhibitor that does not contain the tetrahydrofuran moiety. This comparison is

supported by experimental data from both in vitro studies and clinical trials to offer a clear

perspective on their relative efficacy and safety profiles.

Data Presentation: Quantitative Efficacy and Safety
Comparison
The following tables summarize the key quantitative data from clinical trials and in vitro assays,

facilitating a direct comparison of the antiviral agents.

Table 1: In Vitro Antiviral Activity
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Antiviral Agent Target
IC50 / EC50 (Wild-
Type HIV-1)

Key Resistance-
Associated
Mutations

Amprenavir HIV-1 Protease
IC50: ~0.08 µM

(PBMCs)[1]

I50V, I84V, L10F/I/V,

K20M/R, E35D, R41K,

I54V, L63P,

V82A/F/T/S[2]

Darunavir HIV-1 Protease
EC50: 0.52 nM

(median, PBMCs)[3]

Less prone to

resistance; mutations

include I54M, L90M[4]

Lopinavir HIV-1 Protease

EC50: ~6-17 nM; ~0.1

µM (with 50% human

serum)[3][5]

I54T/V, V82A, L10F,

M46I, I47V, I50V[6]

Table 2: Clinical Efficacy in Treatment-Naïve HIV-1 Infected Adults (48-Week Data)
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Antiviral
Regimen

Study N

Virologic
Response
(HIV-1 RNA <50
copies/mL)

Mean CD4+
Cell Count
Increase
(cells/mm³)

Fosamprenavir/ri

tonavir +

Abacavir/lamivud

ine

KLEAN 434 66% 176

Lopinavir/ritonavi

r +

Abacavir/lamivud

ine

KLEAN 444 65% 191

Darunavir/ritonav

ir +

Tenofovir/emtricit

abine

ARTEMIS 343 84% 137[7]

Lopinavir/ritonavi

r +

Tenofovir/emtricit

abine

ARTEMIS 346 78% 141[7]

Table 3: Clinical Efficacy in Treatment-Experienced HIV-1 Infected Adults (96-Week Data)

Antiviral Regimen Study N
Virologic Response
(HIV-1 RNA <50
copies/mL)

Darunavir/ritonavir +

OBR
TITAN 298 60.4%

Lopinavir/ritonavir +

OBR
TITAN 297 55.2%

OBR: Optimized Background Regimen
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Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound

against HIV-1 protease.

Materials:

Recombinant HIV-1 Protease

Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair)

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.0, 10 mM NaCl, 3 mM DTT)

Test Compounds (dissolved in DMSO)

Positive Control Inhibitor (e.g., Pepstatin A)

96-well or 384-well black microplates

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Prepare a 1X Assay Buffer.

Dilute the HIV-1 protease to the desired concentration in 1X Assay Buffer. Keep the

enzyme on ice.

Prepare the HIV-1 protease substrate solution in 1X Assay Buffer.

Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay

Buffer.
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Assay Setup:

Add 40 µL of the diluted HIV-1 protease to each well of the microplate.

Add 10 µL of the diluted test compounds, positive control, or vehicle control (DMSO) to the

respective wells.

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

Enzymatic Reaction:

Initiate the reaction by adding 50 µL of the HIV-1 protease substrate solution to each well.

Mix the contents of the wells thoroughly by gentle shaking for 30-60 seconds.

Measurement:

Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) in a kinetic

mode, recording data every 5 minutes for 30-60 minutes at 37°C.[8][9]

Alternatively, for endpoint assays, incubate the plate for a fixed time and then measure the

fluorescence.

Data Analysis:

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

Determine the percentage of inhibition for each compound concentration relative to the

vehicle control.

Calculate the IC50 value by plotting the percentage of inhibition against the compound

concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Efficacy Assay (MT-2 Cell Line)
This protocol describes a method to evaluate the antiviral activity of a compound against HIV-1

in a human T-cell line.

Materials:
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MT-2 cells

Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

HIV-1 viral stock

Test Compounds (dissolved in DMSO)

Positive Control Antiviral (e.g., AZT)

96-well cell culture plates

MTT reagent or a method to quantify viral replication (e.g., p24 ELISA)

CO2 incubator (37°C, 5% CO2)

Procedure:

Cell Preparation:

Culture MT-2 cells in complete culture medium.

On the day of the assay, prepare a cell suspension at a density of 1 x 10^5 cells/mL.

Assay Setup:

Prepare serial dilutions of the test compounds and positive control in culture medium in a

96-well plate.

Add 100 µL of the MT-2 cell suspension to each well.

Viral Infection:

Add a pre-titered amount of HIV-1 viral stock to each well (except for the uninfected

control wells).

The final volume in each well should be 200 µL.

Incubation:
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Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

Quantification of Antiviral Activity:

MTT Assay (Cytopathic Effect Inhibition):

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) and incubate

overnight.

Read the absorbance at 570 nm.

p24 Antigen ELISA (Viral Replication Inhibition):

Collect the culture supernatant from each well.

Quantify the amount of p24 antigen using a commercial ELISA kit according to the

manufacturer's instructions.

Data Analysis:

Calculate the percentage of protection from cytopathic effects or the percentage of

inhibition of p24 production for each compound concentration.

Determine the EC50 value by plotting the percentage of protection/inhibition against the

compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization
HIV-1 Life Cycle and the Mechanism of Protease
Inhibitors
The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the

specific step at which protease inhibitors exert their antiviral effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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